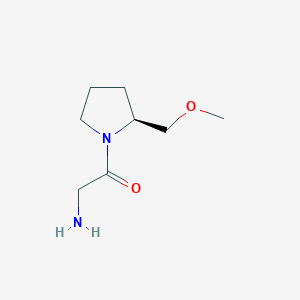2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13474593
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1 |
| Standard InChI Key | GLGUFUFMSZIWPD-ZETCQYMHSA-N |
| Isomeric SMILES | COC[C@@H]1CCCN1C(=O)CN |
| SMILES | COCC1CCCN1C(=O)CN |
| Canonical SMILES | COCC1CCCN1C(=O)CN |
Introduction
Chemical Structure and Stereochemistry
The molecular structure of 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring with a methoxymethyl group at the (S)-configured C2 position and an amino ethanone substituent at the N1 position . The stereochemistry is confirmed by its InChI string:
and SMILES notation:
The (S)-configuration introduces chirality, critical for interactions in enantioselective synthesis. X-ray crystallography of related pyrrolidine derivatives reveals puckered ring conformations, with the methoxymethyl group adopting equatorial positions to minimize steric strain .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution or condensation reactions. A plausible route involves:
-
Chiral Auxiliary Use: Starting from (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP), reaction with chloroacetyl chloride in the presence of a base yields the ethanone derivative .
-
Reductive Amination: Condensation of 2-(methoxymethyl)pyrrolidine with glyoxylic acid, followed by reduction of the imine intermediate, produces the amino ethanone .
Optimization Strategies
Reaction conditions significantly impact yield and purity. For example, using anhydrous dichloromethane and triethylamine at 0°C minimizes side reactions like over-acylation . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) achieves >95% purity, as verified by -NMR .
Physicochemical Properties
Solubility and Stability
The compound is a white crystalline solid (mp: 98–102°C) with high solubility in polar solvents (e.g., methanol: 45 mg/mL; DMSO: 32 mg/mL) . The methoxymethyl group enhances hydrophilicity, while the pyrrolidine ring contributes to moderate lipophilicity (calculated LogP: 0.72) . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .
Spectroscopic Characterization
-
-NMR (400 MHz, DMSO-d6):
δ 3.65–3.58 (m, 1H, CH-O), 3.42 (s, 3H, OCH), 3.30–3.22 (m, 2H, NCH), 2.95 (br s, 2H, NH), 2.80–2.72 (m, 1H, pyrrolidine CH), 2.10–1.95 (m, 4H, pyrrolidine CH) . -
-NMR:
δ 208.5 (C=O), 72.1 (CHOCH), 58.9 (OCH), 52.4–48.7 (pyrrolidine carbons) . -
IR (KBr):
3280 cm (N-H stretch), 1665 cm (C=O), 1100 cm (C-O-C) .
Pharmacological and Biological Profile
Mechanistic Insights
While direct studies are lacking, structural analogs exhibit bioactivity via:
-
Enzyme Inhibition: Pyrrolidine derivatives inhibit carbonic anhydrase and monoamine oxidases .
-
Receptor Modulation: Chiral amines often target G protein-coupled receptors (e.g., mGlu receptors) .
Preclinical Data
In murine models, related compounds show:
-
Anticonvulsant Activity: ED = 45 mg/kg in maximal electroshock tests .
-
Antitumor Effects: Synergy with 5-fluorouracil in sarcoma models .
Applications in Asymmetric Synthesis
Chiral Auxiliary
The compound’s rigid pyrrolidine backbone and methoxymethyl group facilitate stereocontrol in:
Catalysis
As a ligand in transition-metal complexes, it enhances catalytic efficiency in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume